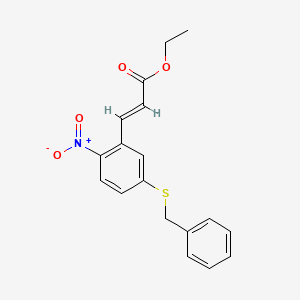
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a benzylthio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a benzylthio compound, undergoes nitration to introduce the nitro group.
Esterification: The nitrated compound is then esterified with ethyl acrylate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of Ethyl(E)-3-(5-(benzylamino)-2-nitrophenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylthio group can also participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler ester of acrylic acid used in polymer production.
Methyl 3-(5-(benzylthio)-2-nitrophenyl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl(E)-3-(5-(benzylthio)-2-nitrophenyl)acrylate is unique due to the presence of both a nitrophenyl group and a benzylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl (E)-3-(5-benzylsulfanyl-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-18(20)11-8-15-12-16(9-10-17(15)19(21)22)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3/b11-8+ |
InChI Key |
XYBZQKRYNDKKTA-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



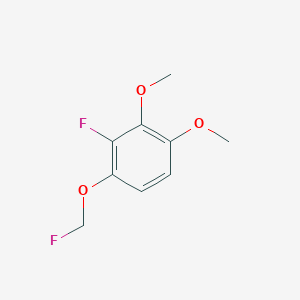
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
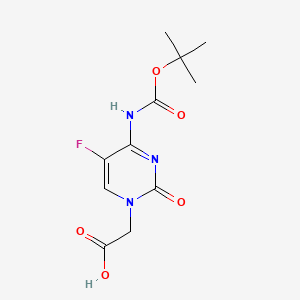
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
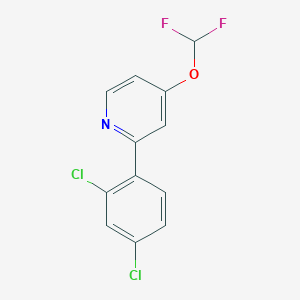
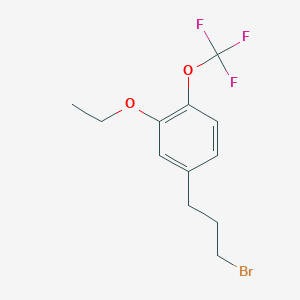

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
